molecular formula C7H7Na3O7 B3259547 (R)-Homocitrate trisodium salt CAS No. 320573-06-6

(R)-Homocitrate trisodium salt

Cat. No.: B3259547
CAS No.: 320573-06-6
M. Wt: 272.10 g/mol
InChI Key: SNTBDRNHMPWDFS-LSBIWMFESA-K
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Description

®-Homocitrate trisodium salt is an organic compound that belongs to the family of homocitrates It is a trisodium salt form of ®-homocitric acid, which is a derivative of citric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-homocitrate trisodium salt typically involves the reaction of ®-homocitric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where ®-homocitric acid is dissolved in water, and sodium hydroxide is added gradually to the solution. The reaction mixture is then stirred until the complete neutralization of the acid occurs, resulting in the formation of ®-homocitrate trisodium salt.

Industrial Production Methods: In an industrial setting, the production of ®-homocitrate trisodium salt can be scaled up by using larger reaction vessels and automated systems for the addition of sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product. The resulting solution is then subjected to crystallization or evaporation to obtain the solid form of ®-homocitrate trisodium salt.

Chemical Reactions Analysis

Types of Reactions: ®-Homocitrate trisodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The trisodium salt can participate in substitution reactions where one or more of its sodium ions are replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace sodium ions in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

®-Homocitrate trisodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound plays a role in metabolic pathways and is used in studies related to enzyme activity and metabolic regulation.

    Industry: The compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-homocitrate trisodium salt involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which affects various biochemical processes. For example, it can bind to calcium ions, disrupting the blood clotting mechanism by forming calcium citrate complexes. This property makes it useful as an anticoagulant in medical applications .

Comparison with Similar Compounds

Uniqueness: ®-Homocitrate trisodium salt is unique due to its specific stereochemistry and its role in biochemical processes. Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

trisodium;(2R)-2-hydroxybutane-1,2,4-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7.3Na/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;;;/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t7-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTBDRNHMPWDFS-LSBIWMFESA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@](CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Na3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658027
Record name Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320573-06-6
Record name Trisodium (2R)-2-hydroxybutane-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320573-06-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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